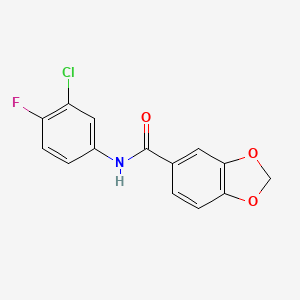

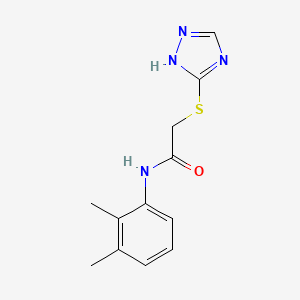

![molecular formula C14H26N2O3S B5542759 3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine typically involves multi-step reactions that incorporate functionalization and protection strategies to achieve the desired molecular architecture. Techniques like Mannich-type reactions provide a pathway to highly functionalized piperidines, demonstrating the versatility of synthetic approaches in obtaining complex piperidine derivatives (Khan, Parvin, & Choudhury, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of piperidine rings, which often adopt chair conformations, and sulfonyl groups, providing a distorted tetrahedral geometry around sulfur atoms. These structural features are pivotal for the compound's interactions and reactivity. X-ray crystallography confirms these conformations, offering insights into the arrangement of atoms and the spatial orientation of functional groups in the crystalline state (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical properties of 3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine derivatives are influenced by the functional groups attached to the piperidine nucleus. These compounds participate in a range of chemical reactions, including nucleophilic substitutions and additions, facilitated by the electron-withdrawing effects of the sulfonyl groups. The presence of these groups enhances the molecule's reactivity towards various nucleophiles and electrophiles, allowing for the synthesis of a plethora of biologically active and chemically interesting derivatives (Khalid et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. The presence of sulfonyl and carbonyl groups tends to increase polarity, affecting solubility in various solvents. The chair conformation of the piperidine ring influences the molecule's physical stability and packing in the solid state, as evidenced by crystallographic studies (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are significantly impacted by the molecular structure. The steric and electronic effects of the dimethyl, methylsulfonyl, and carbonyl groups on the piperidine rings play a critical role in determining the molecule’s chemical behavior. These groups modulate the nucleophilic and electrophilic properties of the molecule, facilitating a variety of chemical transformations that can be exploited in synthetic chemistry (Zukerman-Schpector et al., 2008).

Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzymatic Interactions

One significant area of research involves the study of the metabolic pathways of related compounds, highlighting their oxidative metabolism in human liver microsomes. For instance, studies on Lu AA21004, a novel antidepressant, reveal its metabolism into various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, and a benzylic alcohol, eventually oxidized to the corresponding benzoic acid. These metabolic transformations are catalyzed by specific cytochrome P450 enzymes, with CYP2D6 playing a pivotal role in the formation of the benzylic alcohol. This research underlines the importance of enzymatic interactions in the metabolic fate of pharmaceutical compounds (Hvenegaard et al., 2012).

Synthesis and Characterization of Functionalized Derivatives

Research has also focused on the synthesis and characterization of functionalized derivatives of piperidine compounds. For example, the creation of highly functionalized piperidines through multicomponent reactions demonstrates the versatility of piperidine derivatives in organic synthesis. These reactions facilitate the formation of compounds with potential biological activities, underscoring the chemical diversity and utility of piperidine-based structures (Khan et al., 2008).

Biological Activities and Screening

The synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides exemplifies the exploration of piperidine derivatives for their biological activities. These compounds have been synthesized and screened against butyrylcholinesterase (BChE) enzyme, with molecular docking studies providing insights into their potential as BChE inhibitors. This research highlights the intersection of organic synthesis, biological screening, and computational chemistry in the search for new therapeutic agents (Khalid et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

(3,3-dimethylpiperidin-1-yl)-(1-methylsulfonylpiperidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S/c1-14(2)7-5-8-15(11-14)13(17)12-6-4-9-16(10-12)20(3,18)19/h12H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBXHCGWGONWYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2CCCN(C2)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethylpiperidin-1-yl)[1-(methylsulfonyl)piperidin-3-yl]methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)